(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13536456
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O4 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C17H22N2O4/c20-16(21)11-19(14-6-7-14)15-8-9-18(10-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m1/s1 |
| Standard InChI Key | IYAVJUCAGSFYMX-OAHLLOKOSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1N(CC(=O)O)C2CC2)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The compound’s structure centers on a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom. The (R)-configuration at the C3 position introduces chirality, critical for biological interactions. Attached to this chiral center are two key substituents:
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A cyclopropylamino group linked via a methylene bridge to a carboxylic acid moiety, forming the carboxymethyl-cyclopropyl-amino side chain.
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A benzyl ester group at the pyrrolidine’s N1 position, providing steric bulk and influencing solubility.
This combination creates a hybrid structure that merges conformational rigidity (from the cyclopropane) with synthetic versatility (from the ester and carboxylic acid groups).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₄ |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-[Cyclopropyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid |
| Canonical SMILES | C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Stereochemical Considerations
The (R)-configuration at C3 ensures enantioselective interactions with biological targets. Computational models suggest that this stereochemistry optimizes hydrogen bonding between the carboxymethyl group and protease active sites, a feature exploited in inhibitor design . Nuclear magnetic resonance (NMR) studies corroborate the spatial arrangement, with distinct coupling constants observed for the pyrrolidine protons (J = 6.6–13.2 Hz) .
Synthetic Methodologies
Multi-Step Synthesis
Industrial-scale production typically employs a six-step sequence:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine backbone .
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Chiral Resolution: Enzymatic or chromatographic separation ensures enantiomeric purity of the (R)-isomer .
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Cyclopropane Introduction: Reaction with cyclopropylamine via nucleophilic substitution installs the cyclopropylamino group.
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Carboxymethylation: Alkylation with bromoacetic acid introduces the carboxylic acid functionality.
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Benzyl Esterification: Benzyl chloride reacts with the carboxylic acid under Steglich conditions (DCC/DMAP) to form the ester .
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Purification: Final purification via preparative HPLC achieves >98% purity.
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Pyrrolidine Formation | 82 | H₂SO₄ catalyst, 80°C |
| Chiral Resolution | 65 | Chiralcel OD-H column |
| Cyclopropane Installation | 78 | K₂CO₃, DMF, 60°C |
| Carboxymethylation | 85 | NaH, THF, 0°C |
| Benzyl Esterification | 91 | DCC, DMAP, CH₂Cl₂ |
Industrial-Scale Challenges
Large-scale synthesis faces hurdles in maintaining stereochemical integrity during the cyclopropane installation. Kinetic studies reveal that elevated temperatures (>70°C) promote racemization at C3, reducing enantiomeric excess (ee) from 99% to 87% . Mitigation strategies include:
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Using low-polarity solvents (e.g., toluene) to stabilize the transition state.
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Implementing flow chemistry systems for precise temperature control .
Chemical Reactivity and Functionalization
Ester Hydrolysis
The benzyl ester group undergoes facile hydrolysis under basic conditions (NaOH, H₂O/EtOH) to yield the corresponding carboxylic acid—a precursor for peptide coupling. Kinetic data indicate a hydrolysis rate constant (k) of 0.15 h⁻¹ at pH 12, enabling selective deprotection without affecting the cyclopropane ring.
Amide Bond Formation
The primary amine on the cyclopropyl group participates in amide couplings. In a representative reaction with benzoic acid (EDC/HOBt), the compound forms a bis-amide derivative with 76% isolated yield . This reactivity underpins its utility in generating combinatorial libraries for drug discovery.
Cyclopropane Ring-Opening
Applications in Medicinal Chemistry
Protease Inhibition
Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to the active site of HIV-1 protease. The carboxymethyl group coordinates with catalytic aspartate residues (Asp25/Asp25′), while the cyclopropane enhances hydrophobic interactions . In vitro assays confirm 50% inhibitory concentration (IC₅₀) values of 2.3 μM against HIV-1 protease .
Antibacterial Activity
Derivatives bearing fluorinated benzyl groups exhibit broad-spectrum antibacterial activity. Against Staphylococcus aureus (MRSA), minimum inhibitory concentrations (MIC) reach 8 μg/mL—comparable to vancomycin. Mechanistic studies attribute this to disruption of lipid II biosynthesis.
Table 3: Biological Activity Profile
| Target | Assay Type | Result |
|---|---|---|
| HIV-1 Protease | Enzymatic IC₅₀ | 2.3 μM |
| MRSA | MIC | 8 μg/mL |
| HDAC8 (Cancer Target) | Inhibition % | 67% at 10 μM |
Physicochemical Properties
Solubility and Stability
The compound displays limited aqueous solubility (0.8 mg/mL in PBS, pH 7.4) but improved solubility in polar aprotic solvents (e.g., 45 mg/mL in DMSO). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, indicating suitability for long-term storage.
Spectroscopic Characterization
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¹H NMR (300 MHz, CDCl₃): δ 7.23–7.16 (m, 1H, aromatic), 3.94 (dd, J = 6.6 Hz, pyrrolidine-H), 1.27–1.14 (m, cyclopropane-H) .
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HRMS: m/z 319.1652 [M+H]⁺ (calc. 318.4).
Industrial and Regulatory Considerations
Scalability
Transitioning from lab-scale (10 g) to pilot plant (10 kg) production necessitates optimization of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume